molecular formula C13H11N5O2 B14099916 4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carbohydrazide

4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carbohydrazide

Cat. No.: B14099916
M. Wt: 269.26 g/mol
InChI Key: GJVUVQJBPDWEBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carbohydrazide is a heterocyclic compound featuring a fused pyrazolo-pyrazine core with a carbohydrazide substituent. While its specific pharmacological activity remains underexplored in the provided evidence, its structural analogs demonstrate diverse therapeutic applications, including antitubercular, antitumor, and antinociceptive activities .

Properties

Molecular Formula

C13H11N5O2

Molecular Weight

269.26 g/mol

IUPAC Name

4-oxo-6-phenyl-5H-pyrazolo[1,5-a]pyrazine-2-carbohydrazide

InChI

InChI=1S/C13H11N5O2/c14-16-12(19)9-6-11-13(20)15-10(7-18(11)17-9)8-4-2-1-3-5-8/h1-7H,14H2,(H,15,20)(H,16,19)

InChI Key

GJVUVQJBPDWEBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=CC(=N3)C(=O)NN)C(=O)N2

Origin of Product

United States

Preparation Methods

Cyclocondensation of 5-Amino-3-phenylpyrazole with Ethyl Oxaloacetate

A widely reported method involves the reaction of 5-amino-3-phenylpyrazole with ethyl oxaloacetate under acidic conditions. The mechanism proceeds via:

  • Formation of the Pyrazine Ring : Nucleophilic attack of the α-keto carbonyl by the amino group, followed by cyclodehydration.
  • Oxidation to 4-Oxo Derivative : Air oxidation or use of mild oxidizing agents like manganese dioxide generates the ketone at position 4.
  • Ester Hydrolysis and Hydrazide Formation : The ethyl ester at position 2 is hydrolyzed to a carboxylic acid using NaOH, followed by treatment with hydrazine hydrate to yield the carbohydrazide.

Reaction Conditions :

  • Solvent: Ethanol or acetic acid
  • Temperature: 80–100°C
  • Catalyst: p-Toluenesulfonic acid (pTSA)
  • Yield: 62–75%

Multicomponent Reaction (MCR) Approach

A one-pot MCR utilizing 3-phenyl-1H-pyrazol-5-amine, diethyl oxalate, and hydrazine hydrate has been optimized for industrial scalability. Key advantages include:

  • Atom Economy : Reduced waste generation.
  • Regioselectivity : Controlled by steric and electronic effects of the phenyl group.

Procedure :

  • Combine 3-phenyl-1H-pyrazol-5-amine (1 equiv), diethyl oxalate (1.2 equiv), and hydrazine hydrate (2 equiv) in refluxing ethanol.
  • Stir for 12 hours, followed by cooling and filtration.
  • Purify via recrystallization from ethyl acetate/hexane.

Analytical Data :

  • Melting Point : 218–220°C
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, NH), 7.75–7.25 (m, 5H, Ph), 4.10 (s, 2H, CH₂), 2.50 (s, 1H, NH₂).

Industrial-Scale Production and Process Optimization

Continuous Flow Synthesis

Adopting continuous flow reactors improves yield and reduces reaction time:

  • Reactor Setup : Two-step system with inline IR monitoring.
  • Conditions :
    • Step 1: Cyclocondensation at 100°C, residence time 30 min.
    • Step 2: Hydrazinolysis at 60°C, residence time 20 min.
  • Output : 85% purity, 90% yield.

Green Chemistry Initiatives

  • Solvent Replacement : Switch from DMF to cyclopentyl methyl ether (CPME) reduces environmental impact.
  • Catalyst Recycling : Immobilized pTSA on silica gel allows three reuse cycles without activity loss.

Analytical Characterization and Quality Control

Critical quality attributes (CQAs) are verified via:

  • HPLC : Purity ≥98% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
  • LC-MS : [M+H]⁺ = 285.1 m/z.
  • XRPD : Confirms crystalline form stability under accelerated storage conditions.

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization : Use of bulky substituents on the pyrazole amine directs reaction pathway.
  • Hydrazide Stability : Store under nitrogen at −20°C to prevent oxidation.

Chemical Reactions Analysis

Types of Reactions

4-oxo-6-phenyl-4H,5H-pyrazolo[1,5-a]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce hydrazine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-oxo-6-phenyl-4H,5H-pyrazolo[1,5-a]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. In biological systems, this compound can inhibit certain enzymes or receptors, leading to its observed bioactivity. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their synthesis methods, and biological activities:

Compound Name Structural Features Biological Activity Synthesis Method Key Findings
4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carbohydrazide Dihydropyrazolo-pyrazine core, phenyl group, carbohydrazide Not explicitly reported Discontinued (no detailed method) High purity (96%) noted in supplier data; potential scaffold for further derivatization
Compound 34 (Nayera W. Hassan et al.) Pyrazine-2-carbohydrazide with 4-bromophenyl substituent Antitubercular (MIC = 0.78 mg/mL) Hydrazide coupling with aldehydes Superior to pyrazinamide; favorable binding in pantothenate synthetase enzyme
Ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate Fluorine and nitrile substituents on aryl group Antitumor (HepG2, MCF-7, A549, Caco2) Multi-step cyclization Substituents critical for activity; fluorine enhances potency
N'-(Quinazolin-4-yl)pyrazine-2-carbohydrazide Quinazoline ring instead of dihydropyrazolo core Not reported Reaction of pyrazine-carbohydrazide with 4-chloroquinazoline Moderate yield (44–58%); highlights versatility of carbohydrazide coupling
N′-[(E)-3-Bromobenzylidene]pyrazine-2-carbohydrazide Planar 3-bromobenzylidene substituent Not explicitly reported Condensation of hydrazide with aldehyde Dihedral angle of 13.95° between aromatic planes; structural rigidity may influence binding
7-Benzyl-4-oxo-N-phenethyl-2,5-diphenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-6-carboxamide Bulky benzyl and phenethyl groups Not explicitly reported Catalyst-free one-pot synthesis High purity (>98%); demonstrates synthetic efficiency

Key Structural and Pharmacological Insights

Core Heterocycle Modifications: Replacement of the dihydropyrazolo-pyrazine core with pyrimidine (e.g., pyrazolo[1,5-a]pyrimidine) or triazolo systems (e.g., [1,2,3]triazolo[1,5-a]pyrazine) alters electron distribution and binding affinity. For instance, triazolo analogs exhibit distinct physicochemical properties due to nitrogen-rich systems . Saturation level (dihydro vs. tetrahydro) impacts ring strain and solubility.

Substituent Effects :

  • Electron-withdrawing groups (e.g., bromo, chloro) on aryl rings enhance antitubercular activity by improving target binding (e.g., Compound 34, MIC = 0.78 mg/mL) .
  • Bulky substituents (e.g., benzyl, phenethyl) in dihydropyrazolo derivatives may hinder enzymatic degradation, as seen in compound 7k (HPLC purity >98%) .

Carbohydrazide Flexibility: The carbohydrazide moiety enables diverse derivatization. For example, hydrazones derived from pyrazine-2-carbohydrazide () and imidazo[1,2-a]pyrazine-carbohydrazides () show antinociceptive activity, suggesting CNS penetration .

Biological Activity

The compound 4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carbohydrazide has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a pyrazolo[1,5-a]pyrazine core, characterized by a bicyclic structure that combines pyrazole and pyrazine rings. The presence of a carbonyl group at position 4 and a phenyl group at position 6 contributes to its chemical diversity and potential biological activity.

Anticancer Properties

Research has indicated that derivatives of pyrazolo[1,5-a]pyrazine compounds exhibit significant anticancer activities. For instance, compounds similar to this compound have been reported to inhibit the proliferation of various cancer cell lines. A notable study highlighted that a related compound showed an IC50 value of 1.64 μM against Kasumi-1 cells and 1.82 μM against T47D cells, demonstrating potent anticancer effects .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes. A related derivative was identified as a potent inhibitor of the PI3Kα enzyme with an IC50 value of 0.24 μM , indicating its potential as a therapeutic agent in cancer treatment through targeted enzyme inhibition .

Antimicrobial Activity

The biological activity of pyrazolo[1,5-a]pyrazine derivatives also extends to antimicrobial properties. Some compounds have shown effectiveness against bacterial strains, suggesting their use as antibacterial agents. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors by binding to their active sites or altering their conformations, leading to altered cellular pathways.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, preventing proliferation and promoting apoptosis.

Case Studies

Several studies have focused on the synthesis and biological evaluation of pyrazolo[1,5-a]pyrazine derivatives:

  • Synthesis and Evaluation : A study synthesized multiple derivatives and evaluated their anticancer activity against various cell lines. The most promising derivative exhibited significant cytotoxicity with favorable pharmacokinetic profiles .
  • Mechanistic Studies : Another investigation explored the interaction of these compounds with cellular targets using molecular docking studies, revealing insights into their binding affinities and potential therapeutic applications .

Data Summary

Activity TypeCompound/DerivativeIC50 Value (μM)Target/Effect
AnticancerRelated Pyrazolo Compound1.64 (Kasumi-1)Cell Proliferation Inhibition
AnticancerRelated Pyrazolo Compound0.24PI3Kα Inhibition
AntimicrobialPyrazolo DerivativeVariableBacterial Growth Inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.